2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide
Description
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is a quinoline-derived compound featuring dual 4-chlorophenyl substituents at positions 2 and 3 of the quinoline core. The 3-position includes a sulfanyl linkage to a second 4-chlorophenyl group, while the 4-position is substituted with an N-methyl carboxamide moiety. Its structural uniqueness lies in the combination of halogenated aryl groups and the sulfanyl bridge, which may influence electronic properties and target binding compared to analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-N-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c1-26-23(28)20-18-4-2-3-5-19(18)27-21(14-6-8-15(24)9-7-14)22(20)29-17-12-10-16(25)11-13-17/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURPFABVCHALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, where chlorobenzene reacts with the quinoline core under Friedel-Crafts conditions using a Lewis acid catalyst like aluminum chloride. The sulfanyl linkage is formed by reacting the chlorophenyl groups with thiols under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron in hydrochloric acid.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Quinoline Carboxamides
2-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)Sulfanyl]Quinoline-4-Carboxylic Acid (CAS 477867-89-3)
- Molecular Formula: C₂₃H₁₆ClNO₃S
- Molar Mass : 421.9 g/mol
- Key Differences :
- Replaces the N-methyl carboxamide with a carboxylic acid group at position 3.
- Substitutes the 3-position sulfanyl-linked 4-chlorophenyl with a 4-methoxyphenyl group.
- Methoxy groups are electron-donating, which may alter electronic interactions in biological targets compared to electron-withdrawing chloro substituents .
2-(4-Chlorophenyl)-N-(3-Fluorophenyl)-4-Quinolinecarboxamide
- Molecular Formula : C₂₂H₁₅ClFN₂O
- Molar Mass : 376.81 g/mol
- Key Differences :
- Lacks the 3-position sulfanyl-linked 4-chlorophenyl group.
- Substitutes N-methyl carboxamide with an N-(3-fluorophenyl) carboxamide.
- Fluorine’s electronegativity may enhance binding affinity to targets like enzymes or receptors compared to methyl groups .
2-(4-Methoxyphenyl)-N-Phenyl-4-Quinolinecarboxamide (CAS 314022-18-9)
- Molecular Formula : C₂₃H₁₈N₂O₂
- Molar Mass : 354.4 g/mol
- Key Differences :
- Replaces both 4-chlorophenyl groups with 4-methoxyphenyl (position 2) and phenyl (N-substituent).
- Implications :
Sulfanyl-Linked Heterocyclic Analogs
2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide (CAS 687563-43-5)
- Molecular Formula : C₂₁H₁₈ClN₃O₂S₂
- Molar Mass : 456.0 g/mol
- Key Differences: Replaces the quinoline core with a thieno[3,2-d]pyrimidinone scaffold. Retains the sulfanyl linkage but attaches it to a pyrimidinone ring.
- Implications: The thienopyrimidinone core may confer distinct kinase inhibition profiles compared to quinoline derivatives.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₇Cl₂N₂O₂S | 486.4 | 2,3-di(4-chlorophenyl); N-methyl carboxamide | High halogen content, sulfanyl bridge |
| 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid | C₂₃H₁₆ClNO₃S | 421.9 | 4-carboxylic acid; 4-methoxyphenyl | Increased polarity |
| 2-(4-Chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide | C₂₂H₁₅ClFN₂O | 376.8 | N-(3-fluorophenyl); no sulfanyl group | Simplified structure |
| 2-[[3-(4-Chlorophenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | C₂₁H₁₈ClN₃O₂S₂ | 456.0 | Thienopyrimidinone core; acetamide | Potential kinase inhibition |
Research Implications and Gaps
- The target compound’s dual 4-chlorophenyl groups and sulfanyl bridge may synergize to enhance antifungal or antiparasitic activity, as seen in related imidazolinones .
- Further studies are needed to:
- Compare the target compound’s solubility and bioavailability with its carboxylic acid analog .
- Evaluate its binding affinity to biological targets (e.g., fungal cytochrome b) against fluorophenyl and methoxyphenyl analogs .
- Explore synthetic routes using crystallographic tools like SHELX for structural optimization .
Biological Activity
2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₄Cl₂N₂S
- Molecular Weight : 364.34 g/mol
- CAS Number : 303987-88-4
Anticancer Properties
Recent studies have evaluated the anticancer potential of quinoline derivatives, including the target compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range.
The proposed mechanisms of action for the anticancer effects of this compound include:
- Inhibition of Sirtuins : The compound may inhibit sirtuin proteins, which play a crucial role in cellular regulation and longevity, thereby promoting apoptosis in cancer cells .
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can induce oxidative stress, leading to programmed cell death .
Anti-inflammatory Activity
Quinoline derivatives have also been explored for their anti-inflammatory properties. The target compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation.
Study 1: Anticancer Activity
In a study conducted by El Shehry et al., several quinoline derivatives were synthesized and evaluated for their anticancer properties. The target compound was part of a series that exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The study concluded that structural modifications significantly influence biological activity.
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of quinoline derivatives, where the target compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The results indicated a substantial reduction in NO levels, suggesting that the compound could serve as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
